4,4,5,5-tetramethyl-2-[(1R,2S)-2-methylcyclopentyl]-1,3,2-dioxaborolane
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Overview
Description
4,4,5,5-tetramethyl-2-[(1R,2S)-2-methylcyclopentyl]-1,3,2-dioxaborolane is an organoboron compound known for its stability and reactivity. This compound is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through various coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-tetramethyl-2-[(1R,2S)-2-methylcyclopentyl]-1,3,2-dioxaborolane typically involves the reaction of pinacol with boron-containing reagents. One common method is the hydroboration of alkenes or alkynes in the presence of transition metal catalysts . The reaction conditions often require an inert atmosphere and low temperatures to prevent decomposition.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-tetramethyl-2-[(1R,2S)-2-methylcyclopentyl]-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form boronic acids.
Reduction: It can be reduced to form boranes.
Substitution: It participates in substitution reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, hydrogen for reduction, and oxidizing agents like hydrogen peroxide for oxidation .
Major Products
The major products formed from these reactions include boronic acids, boranes, and various substituted organic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4,4,5,5-tetramethyl-2-[(1R,2S)-2-methylcyclopentyl]-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,4,5,5-tetramethyl-2-[(1R,2S)-2-methylcyclopentyl]-1,3,2-dioxaborolane involves its ability to form stable boron-carbon bonds. This property is exploited in various coupling reactions where the compound acts as a boron source, facilitating the formation of new carbon-carbon bonds. The molecular targets and pathways involved include the activation of palladium catalysts and the stabilization of reaction intermediates .
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-2-vinyl-1,3,2-dioxaborolane: Similar in structure but contains a vinyl group instead of a cyclopentyl group.
Pinacolborane: Another boron-containing compound used in similar reactions but with different reactivity and stability profiles.
Uniqueness
4,4,5,5-tetramethyl-2-[(1R,2S)-2-methylcyclopentyl]-1,3,2-dioxaborolane is unique due to its specific structure, which imparts distinct reactivity and stability. Its ability to participate in a wide range of chemical reactions makes it a versatile reagent in organic synthesis .
Properties
CAS No. |
167693-14-3 |
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Molecular Formula |
C12H23BO2 |
Molecular Weight |
210.12 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-[(1R,2S)-2-methylcyclopentyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C12H23BO2/c1-9-7-6-8-10(9)13-14-11(2,3)12(4,5)15-13/h9-10H,6-8H2,1-5H3/t9-,10+/m0/s1 |
InChI Key |
ARKXZWUPFWUCOM-VHSXEESVSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)[C@@H]2CCC[C@@H]2C |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CCCC2C |
Origin of Product |
United States |
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